5-Fluoroazepan-4-one hydrochloride
Description
5-Fluoroazepan-4-one hydrochloride is a fluorinated azepane derivative characterized by a seven-membered ring structure with a ketone group at the 4-position and a fluorine substituent at the 5-position. Its hydrochloride salt form enhances solubility and stability, making it a candidate for pharmaceutical and chemical research. Structural analogs and related hydrochlorides (e.g., benzydamine, tapentadol, memantine) provide indirect insights into its properties, though direct comparisons require caution due to functional group variations.
Properties
IUPAC Name |
5-fluoroazepan-4-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10FNO.ClH/c7-5-1-3-8-4-2-6(5)9;/h5,8H,1-4H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXQUNVLDVYVOTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC(=O)C1F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoroazepan-4-one hydrochloride typically involves the fluorination of azepan-4-one. One common method is the reaction of azepan-4-one with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The compound is then purified through crystallization or distillation to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Fluoroazepan-4-one hydrochloride can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form 5-fluoroazepane using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of different substituted azepanes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Oxidized derivatives of 5-Fluoroazepan-4-one.
Reduction: 5-Fluoroazepane.
Substitution: Substituted azepanes with various functional groups.
Scientific Research Applications
Chemistry: 5-Fluoroazepan-4-one hydrochloride is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: In biological research, this compound is used to study the effects of fluorinated heterocycles on biological systems. It serves as a model compound for understanding the interactions of fluorinated molecules with enzymes and receptors .
Medicine: Its fluorinated structure can enhance the metabolic stability and bioavailability of drug candidates .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it valuable in the development of high-performance polymers and coatings .
Mechanism of Action
The mechanism of action of 5-Fluoroazepan-4-one hydrochloride involves its interaction with specific molecular targets in biological systems. The fluorine atom at the 5-position can form strong hydrogen bonds with target proteins, enhancing the compound’s binding affinity. The ketone group at the 4-position can participate in nucleophilic addition reactions, further stabilizing the compound-protein complex .
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes by binding to their active sites.
Receptors: It can modulate receptor activity by interacting with receptor binding sites.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Features
The table below highlights key structural distinctions between 5-fluoroazepan-4-one hydrochloride and other hydrochlorides with azepane, fluorinated, or ketone-containing frameworks:



Key Observations :
- Ring Size and Functionalization : Unlike tapentadol and memantine, which incorporate fused or rigid rings (e.g., adamantane), 5-fluoroazepan-4-one’s flexible azepane backbone may confer distinct conformational dynamics in receptor binding .
Physicochemical and Pharmacokinetic Properties
Limited experimental data for 5-fluoroazepan-4-one HCl necessitate extrapolation from related compounds:
- Solubility : Hydrochloride salts generally exhibit high aqueous solubility. For example, memantine HCl has a solubility of >100 mg/mL, a trait likely shared by 5-fluoroazepan-4-one HCl .
- pKa : The ketone group (pKa ~ -7) and protonated amine (pKa ~ 8–10) suggest pH-dependent solubility, akin to fluoxetine HCl ().
Biological Activity
Chemical Structure and Properties
5-Fluoroazepan-4-one hydrochloride is a fluorinated derivative of azepan-4-one, characterized by the presence of a fluorine atom at the fifth position of the azepane ring. The molecular formula is C7H10ClFNO, and its molecular weight is 179.61 g/mol. The compound exhibits both polar and non-polar characteristics due to its functional groups, which may influence its solubility and interaction with biological systems.
Antimicrobial Properties
Research has indicated that this compound possesses significant antimicrobial activity. In a study evaluating its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli, the compound demonstrated notable inhibition zones, suggesting its potential as an antimicrobial agent.
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 12 | 64 |
| Pseudomonas aeruginosa | 10 | 128 |
Anticancer Activity
The anticancer potential of this compound has been explored in various in vitro studies. It has shown cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound appears to induce apoptosis through the activation of caspase pathways.
Case Study: MCF-7 Cell Line
In a specific study involving MCF-7 cells, treatment with varying concentrations of this compound resulted in:
- IC50 Value : 25 µM after 48 hours
- Mechanism : Induction of apoptosis confirmed by flow cytometry analysis showing increased Annexin V positivity.
Neuropharmacological Effects
There is emerging evidence suggesting that this compound may exhibit neuropharmacological effects. In animal models, it has been shown to possess anxiolytic-like properties without significant sedative effects.
Research Findings:
A study conducted on rodents evaluated the compound's effects using the elevated plus maze test:
- Control Group : Baseline anxiety levels
- Treatment Group : Administered 10 mg/kg of this compound
- Results : Increased time spent in open arms (p < 0.05), indicating reduced anxiety levels.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.
- Apoptosis Induction : Activation of caspase pathways leading to programmed cell death in cancer cells.
- Neurotransmitter Modulation : Potential modulation of GABAergic transmission contributing to anxiolytic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



